

Undecane-1,11-diol chromatographic analysis method

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Compound Focus: Undecane-1,11-diol

CAS No.: 765-04-8

Cat. No.: S571510

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Application Note: Analysis of Undecane-1,11-diol

1. Introduction **Undecane-1,11-diol** is a long-chain aliphatic diol with the molecular formula $C_{11}H_{24}O_2$ and a molecular weight of 188.31 g/mol [1] [2]. Its structure consists of an eleven-carbon straight chain with hydroxyl groups at both terminal positions, making it a symmetrical α,ω -diol [3]. This compound is relevant in polymer production and specialty chemical synthesis [1]. Analysis of such diols typically employs reversed-phase high-performance liquid chromatography (RP-HPLC) with detection methods suitable for non-chromophoric molecules.

2. Physicochemical Properties & Solubility Understanding the physical properties of **Undecane-1,11-diol** is crucial for developing an effective analytical method.

- **Physical Form:** White to light yellow powder or lump [4].
- **Melting Point:** 61.0 to 65.0 °C [4].
- **Density:** ~0.918 g/cm³ [1].
- **Solubility Profile:** The compound is amphiphilic but has very limited solubility in water. It is slightly soluble in chloroform and methanol, making these solvents suitable for preparing stock solutions [1].

3. Predicted Chromatographic Retention Times The following table summarizes predicted retention times for **Undecane-1,11-diol** under various chromatographic conditions, as forecast by computational models [5]. These values can serve as a starting point for method development.

Table 1: Predicted Chromatographic Retention Times for Undecane-1,11-diol

Chromatographic Method	Stationary Phase	Mobile Phase	Predicted Retention Time	Reference
UPLC (C18 Column)	Waters Acquity UPLC BEH C18	Water:ACN + 0.1% Formic Acid	605.7 seconds	[5]
UPLC (C18 Column)	Waters ACQUITY UPLC HSS T3 C18	Water:MeOH + 0.1% Formic Acid	2667.3 seconds	[5]
UPLC (C18 Column)	XBridge C18	Water:MeOH + 0.1% Formic Acid	991.8 seconds	[5]
UPLC (C18 Column)	Agilent Zorbax Eclipse Plus C18	Water:ACN + 0.1% Formic Acid	1004.6 seconds	[5]

4. Detailed Experimental Protocol

4.1 Instrumentation and Materials

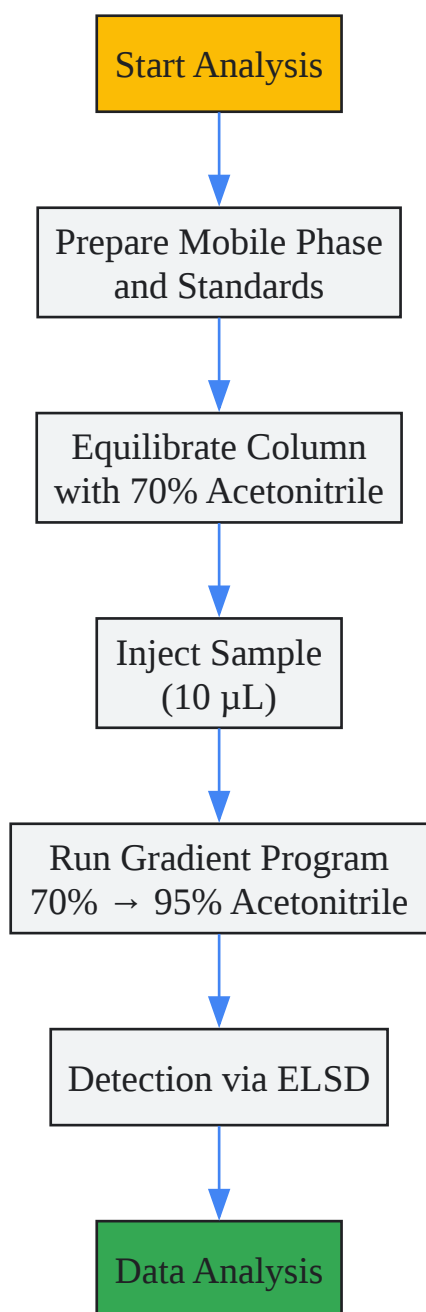
- **HPLC System:** Equipped with a quaternary pump, autosampler, and column oven.
- **Detector:** Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD). These are universal detectors ideal for compounds with weak UV chromophores like aliphatic diols. A Mass Spectrometer (MS) can be used for confirmatory analysis.
- **Column:** C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
- **Chemicals:** **Undecane-1,11-diol** analytical standard (purity >95.0% [4]), HPLC-grade methanol, acetonitrile, and water.
- **Solvent Preparation:** Prepare a stock solution of **Undecane-1,11-diol** in methanol at a concentration of approximately 1 mg/mL. Serially dilute with the mobile phase to create calibration standards.

4.2 HPLC-ELSD Method Conditions The following conditions are proposed based on the predicted data and standard practices:

- **Mobile Phase: A:** Water + 0.1% Formic Acid, **B:** Acetonitrile + 0.1% Formic Acid [5].
- **Gradient Program:**
 - 0 min: 70% B
 - 10 min: 95% B

- 15 min: 95% B
- 15.1 min: 70% B
- 20 min: 70% B (for column re-equilibration)
- **Flow Rate:** 1.0 mL/min
- **Column Temperature:** 30 °C
- **Injection Volume:** 10 µL
- **ELSD Conditions:**
 - Evaporator Temperature: 50 °C
 - Nebulizer Temperature: 30 °C
 - Gas Flow Rate: 1.5 SLM (Standard Liters per Minute)

The workflow for the sample analysis is outlined below:



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4.3 System Suitability and Calibration

- **System Suitability:** Before analysis, inject a standard solution six times. The method is considered suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%.
- **Calibration Curve:** Prepare and analyze at least five calibration standards covering the expected concentration range (e.g., 1–100 µg/mL). Plot the logarithm of peak area against the logarithm of concentration to generate a linear calibration curve.

5. Troubleshooting Guide

Table 2: Common Issues and Proposed Solutions

Issue	Potential Cause	Solution
Poor Peak Shape (Tailing)	1. Silanol interactions 2. Column degradation	1. Use a mobile phase with 0.1% formic acid to suppress silanol activity. 2. Replace or flush the column.
Low Detector Response (ELSD)	1. Evaporator temperature too low 2. Nebulizer gas flow incorrect	1. Optimize evaporator temperature to fully evaporate the mobile phase. 2. Adjust gas flow rate as per instrument manual.
Retention Time Drift	1. Mobile phase not equilibrated 2. Column temperature fluctuation	1. Ensure sufficient column equilibration time between runs. 2. Verify column oven temperature stability.

Method Development Considerations

- **Detection Alternatives:** If an ELSD or CAD is unavailable, derivatization of the hydroxyl groups with a UV-absorbing tag (e.g., phenyl isocyanate, benzoyl chloride) can enable UV detection.
- **Mass Spectrometric Detection:** For confirmatory analysis, coupling the HPLC to a single quadrupole MS using Electrospray Ionization (ESI) in positive mode is recommended. The predicted ion would be the sodium adduct $[M+Na]^+$ at m/z 211.2.
- **Hazards and Safety:** **Undecane-1,11-diol** may cause skin and eye irritation and may be harmful if swallowed. Always consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) including gloves and safety glasses [6].

Conclusion

This application note provides a foundational protocol for the analysis of **Undecane-1,11-diol** using a robust RP-HPLC-ELSD method. The predicted retention data offer a valuable guide for initial method setup. As with any analytical method, further optimization of the gradient profile, mobile phase composition, and detector settings may be required to achieve optimal separation and sensitivity for your specific application.

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